Thermodynamic Driving Force for ATP Regeneration: ΔG°′ Hydrolysis Comparison
Phosphocreatine possesses a standard free energy of hydrolysis (ΔG°′ = –43.1 kJ/mol at neutral pH) that exceeds that of ATP (ΔG°′ = –30.5 kJ/mol), yielding a net free energy change of –12.6 kJ/mol for the creatine kinase reaction [1]. In contrast, creatine hydrolysis does not directly yield a high-energy phosphate; it must first be phosphorylated at the expense of ATP. This thermodynamic gradient ensures that the phosphocreatine → creatine + Pi reaction remains strongly exergonic under physiological conditions, driving rapid ATP regeneration without kinetic limitation.
| Evidence Dimension | Standard free energy of hydrolysis (ΔG°′) |
|---|---|
| Target Compound Data | –43.1 kJ/mol |
| Comparator Or Baseline | ATP: –30.5 kJ/mol; Creatine: not applicable (requires ATP-dependent phosphorylation) |
| Quantified Difference | 12.6 kJ/mol greater exergonicity relative to ATP; phosphocreatine serves as a pre-formed phosphoryl donor |
| Conditions | Neutral pH, 25°C |
Why This Matters
This thermodynamic advantage establishes phosphocreatine as the only direct, pre-formed high-energy phosphate donor in the creatine kinase system—a property that cannot be replicated by creatine or non-phosphorylated analogues.
- [1] Newcastle University Teaching Resources. (2014). Phosphocreatine: Standard free energy of hydrolysis. Retrieved from https://teaching.ncl.ac.uk/bms/ wiki/index.php/Phosphocreatine View Source
